Naphtho(2 1 8-qra)naphthacene-7 12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(2 1 8-qra)naphthacene-7 12-dione is a complex organic compound with the molecular formula C24H12O2 and a molecular weight of 332.35 g/mol . It is known for its unique structure, which includes multiple fused aromatic rings, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2 1 8-qra)naphthacene-7 12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Naphtho(2 1 8-qra)naphthacene-7 12-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Scientific Research Applications
Naphtho(2 1 8-qra)naphthacene-7 12-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Naphtho(2 1 8-qra)naphthacene-7 12-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For instance, its potential anti-cancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Naphtho(2 1 8-qra)naphthacene-7 12-dione include other polycyclic aromatic hydrocarbons (PAHs) such as:
- Anthracene
- Phenanthrene
- Chrysene
- Benzo[a]pyrene
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of fused rings and functional groups, which confer unique chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications, such as organic electronics and targeted drug design .
Properties
Molecular Formula |
C24H12O2 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
hexacyclo[14.6.2.02,11.04,9.013,23.020,24]tetracosa-1(23),2(11),4,6,8,12,14,16(24),17,19,21-undecaene-3,10-dione |
InChI |
InChI=1S/C24H12O2/c25-23-16-6-1-2-7-17(16)24(26)22-18-11-10-14-5-3-4-13-8-9-15(12-19(22)23)21(18)20(13)14/h1-12H |
InChI Key |
VBWXPRANCDKARO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C5C(=C3)C=CC6=C5C(=CC=C6)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.